molecular formula C14H20N4O3 B2930863 N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361861-88-1

N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2930863
M. Wt: 292.339
InChI Key: WEVPDALUIGZMSH-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide (let’s call it NMOPC for brevity) is a synthetic organic compound . Its chemical structure suggests a piperidine ring with a carboxamide group and an oxadiazole moiety. The presence of the methyl and enoyl groups adds complexity to its chemical properties.



Synthesis Analysis

The synthesis of NMOPC involves several steps, including condensation reactions and functional group transformations . Researchers have reported various synthetic routes, but a common approach involves the reaction of an appropriate amine (such as N-methylpiperidine) with an oxadiazole derivative (often prepared from hydrazine and carboxylic acids). The final step typically introduces the enoyl group. Precise details vary based on the specific synthetic pathway.



Molecular Structure Analysis

NMOPC’s molecular formula is C₁₃H₁₆N₄O₃ . Let’s break down its structure:



  • The piperidine ring provides rigidity and contributes to its biological activity.

  • The oxadiazole group (1,2,4-oxadiazol-3-yl) adds heterocyclic character.

  • The carboxamide group (piperidine-4-carboxamide) is essential for binding interactions.



Chemical Reactions Analysis

NMOPC may undergo various chemical reactions:



  • Hydrolysis : The carboxamide group can hydrolyze under acidic or basic conditions.

  • Reduction : The enoyl group may be reduced to an alcohol.

  • Substitution : The oxadiazole ring can participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : NMOPC’s melting point lies within a specific range (experimental data required).

  • Solubility : It may exhibit solubility in certain organic solvents.

  • Stability : Consider its stability under different conditions (light, temperature, etc.).


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling : Proper handling and storage precautions are essential.

  • Environmental Impact : Evaluate its potential impact on the environment.


Future Directions


  • Biological Studies : Investigate NMOPC’s pharmacological effects, target proteins, and potential therapeutic applications.

  • Structural Modifications : Explore analogs with altered functional groups for improved properties.

  • Formulation Development : Consider formulations (tablets, injections) for clinical use.


properties

IUPAC Name

N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-13(19)18-8-4-11(5-9-18)14(20)17(2)7-6-12-15-10-21-16-12/h3,10-11H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVPDALUIGZMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC=N1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

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